N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their varied biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 3-methoxyphenol.
Formation of Intermediate: The aniline derivative undergoes a reaction with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 3-methoxyphenol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical and biological properties compared to other benzamides. These structural features may influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO5/c1-27-17-5-4-6-18(11-17)30-14-15-7-9-16(10-8-15)23(26)25-20-13-21(28-2)19(24)12-22(20)29-3/h4-13H,14H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSROUTGBLRQURS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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